2-Methyl-2,3-dibromopropanol
Overview
Description
2-Methyl-2,3-dibromopropanol: is an organic compound with the molecular formula C4H8Br2O It is a halogenated alcohol, characterized by the presence of two bromine atoms and a hydroxyl group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-2,3-dibromopropanol can be synthesized through the bromination of 2-methylpropene (isobutene) in the presence of bromine. The reaction typically proceeds via an electrophilic addition mechanism, where bromine adds across the double bond of 2-methylpropene to form 2,3-dibromo-2-methylpropane. This intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, such as temperature and bromine concentration, to ensure high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,3-dibromopropanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding alcohols or ethers.
Elimination Reactions: In the presence of strong bases, this compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The hydroxyl group can be oxidized to form carbonyl compounds, such as aldehydes or ketones.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral media.
Major Products
Substitution: Formation of 2-methyl-2,3-dihydroxypropane or corresponding ethers.
Elimination: Formation of 2-methylpropene (isobutene).
Oxidation: Formation of 2-methyl-2,3-dibromoacetone or other carbonyl derivatives.
Scientific Research Applications
2-Methyl-2,3-dibromopropanol has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industrial Applications: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-2,3-dibromopropanol involves its reactivity with various nucleophiles and electrophiles. The bromine atoms and hydroxyl group provide sites for chemical reactions, allowing the compound to participate in substitution, elimination, and oxidation processes. The molecular targets and pathways involved depend on the specific reactions and conditions employed.
Comparison with Similar Compounds
Similar Compounds
2,3-Dibromo-1-propanol: Similar structure but lacks the methyl group at the second carbon.
1,3-Dibromo-2-propanol: Different bromination pattern with bromine atoms at the first and third positions.
2,3-Dichloro-1-propanol: Chlorine atoms instead of bromine atoms.
Uniqueness
2-Methyl-2,3-dibromopropanol is unique due to the presence of the methyl group, which influences its chemical reactivity and physical properties
Properties
IUPAC Name |
2,3-dibromo-2-methylpropan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Br2O/c1-4(6,2-5)3-7/h7H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUHSMHRMCBORR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(CBr)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Br2O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60972895 | |
Record name | 2,3-Dibromo-2-methylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60972895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.91 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57409-54-8 | |
Record name | 2-Methyl-2,3-dibromopropanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057409548 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dibromo-2-methylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60972895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-METHYL-2,3-DIBROMOPROPANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DF49135ODF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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